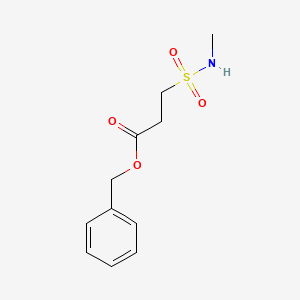

Benzyl 3-(methylsulfamoyl)propanoate

Overview

Description

Benzyl 3-(methylsulfamoyl)propanoate is a chemical compound with the formula C11H15NO4S . It contains a total of 32 bonds, including 17 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 sulfonamide .

Molecular Structure Analysis

The molecular structure of Benzyl 3-(methylsulfamoyl)propanoate includes a benzyl group, a propanoate group, and a methylsulfamoyl group . The molecular weight is 257.31 g/mol .Scientific Research Applications

Synthesis and Chemical Reactions

Benzyl 3-(methylsulfamoyl)propanoate has been implicated in various synthesis and reaction processes. For instance, its derivatives have been used in the Horner‐Wadsworth‐Emmons Reaction for the synthesis of complex organic compounds, indicating its importance in organic synthesis methods (Enders, Berg, & Jandeleit, 2003). Additionally, studies have shown its role in the formation of planar chiral bidentate complexes, crucial for understanding stereochemistry and facilitating the synthesis of specific molecular structures (Baker, Radzey, Lucas, & Turner, 2012).

Catalysis and Organic Transformations

The compound has been associated with catalysis and enhancement of organic transformations. Research demonstrates its involvement in the protection of alcohols, showcasing its utility in synthetic organic chemistry for protecting group strategies (Poon, Albiniak, & Dudley, 2007). It has also been noted for its role in transfer hydrogenation processes and as part of catalytic systems, highlighting its significance in improving the efficiency of chemical reactions (Prakash, Joshi, Sharma, Gupta, & Singh, 2014).

Synthesis of Complex Compounds

The substance is involved in the synthesis of complex compounds like benzimidazoles, which are crucial in various chemical and pharmaceutical applications (Khazaei, Zolfigol, Moosavi-Zare, Zare, Ghaemi, Khakyzadeh, Asgari, & Hasaninejad, 2011). It's also used in the synthesis of ester prodrugs, potentially offering a way to improve drug properties and reduce toxicity (Mazumder, Hossain, Aktar, Mohiuddin, Sarkar, Biswas, Aziz, Abid, & Fukase, 2021).

Mechanism of Action

Target of Action

Many benzyl compounds are known to interact with various enzymes and receptors in the body. The specific targets would depend on the functional groups attached to the benzyl moiety .

Mode of Action

The mode of action of benzyl compounds can vary widely. For example, some benzyl compounds are known to undergo nucleophilic substitution reactions at the benzylic position .

Biochemical Pathways

Benzyl compounds can participate in various biochemical pathways depending on their specific structure and functional groups. They might be involved in pathways related to metabolism, signal transduction, or cell cycle regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzyl compounds can be influenced by factors such as their size, polarity, and the presence of specific functional groups .

Result of Action

The molecular and cellular effects of benzyl compounds can be diverse, ranging from modulation of enzyme activity to alteration of cell membrane permeability .

Action Environment

The action, efficacy, and stability of benzyl compounds can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .

properties

IUPAC Name |

benzyl 3-(methylsulfamoyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-12-17(14,15)8-7-11(13)16-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZHNCVQSGGBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-(methylsulfamoyl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S)-3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1459085.png)

![6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1459105.png)

![2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1459106.png)